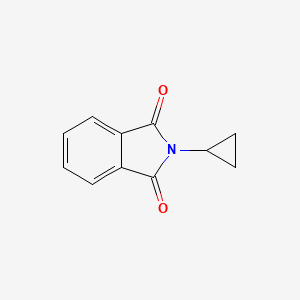
4-((1-(cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4H-pyran derivatives has been explored through various methods. An enantioselective amine-catalyzed [4 + 2] cycloaddition using allene ketones and 2,3-dioxopyrrolidine derivatives has been developed, yielding 4H-pyran fused pyrrolin-2-one products with moderate to high yields and good enantioselectivities . Additionally, a convenient ultrasound-promoted regioselective synthesis of fused polycyclic compounds has been reported, which may be relevant for the synthesis of the compound . The synthesis of functionalized 4H-pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone also provides a potential pathway for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of 4H-pyran derivatives has been studied extensively. For instance, the crystal structure of a 2-amino-4H-pyran iodide derivative has been investigated by x-ray structural analysis, which could provide valuable information for understanding the structural aspects of the target compound . The reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one has been explored, leading to the preparation of various substituted pyran derivatives, which could shed light on the molecular structure of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of 4H-pyran derivatives is diverse. The reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to various products, including 4H-pyrano[3,2-c]pyridines and 3,3'-benzylidenebis derivatives, demonstrating the versatility of these compounds in chemical transformations . The synthesis of novel pyridine derivatives by reacting specific pyrazole derivatives with different ketones and cyanoacetate or malononitrile also exemplifies the chemical reactivity of this class of compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-((1-(cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" are not directly reported in the provided papers, the properties of related 4H-pyran derivatives can be inferred. The synthesis methods and reactions described suggest that these compounds can exhibit a range of physical and chemical properties depending on their specific substituents and structural features. The enantioselective synthesis methods indicate that chiral centers are an important aspect of these molecules, which can influence their physical properties such as optical rotation . The regioselectivity and reactivity towards various reagents also suggest that these compounds can have diverse chemical properties, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
1. Microwave-Assisted Synthesis and Anticancer Activity
- A microwave-assisted synthesis of polysubstituted 4H-pyran derivatives was developed, demonstrating an efficient, one-pot procedure. These compounds, including pyran derivatives similar to 4-((1-(cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, showed potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
2. Development of Brain Penetrant PDE9A Inhibitors
- Pyran derivatives were used in the development of novel PDE9A inhibitors. These inhibitors, including PF-04447943, have shown promise in cognitive disorder treatments and have progressed to clinical trials (Verhoest et al., 2012).
3. Inhibitory Activity Against Human Topoisomerase IIα
- Novel pyrazole derivatives, incorporating pyran structures, were designed and synthesized for anticancer applications. These compounds exhibited significant inhibitory activity against human topoisomerase IIα, a key target in cancer therapy (Alam et al., 2016).
4. Synthesis of Multicyclic Pyrazolo[3,4-b]pyridine Derivatives
- A four-component bicyclization strategy was developed to create multicyclic pyrazolo[3,4-b]pyridine derivatives. This approach used 4-hydroxy-6-methyl-2H-pyran-2-one and other compounds, highlighting the versatility of pyran derivatives in creating complex molecular structures (Tu et al., 2014).
5. Application in Annulation Reactions
- Pyran derivatives were utilized in asymmetric [4 + 2] cycloaddition reactions. The products obtained have applications in the synthesis of various organic compounds, showcasing the broad applicability of pyran derivatives in organic synthesis (Zhang et al., 2015).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential applications in scientific research and drug development . Pyrrolidine derivatives are of great interest in medicinal chemistry due to their versatile structure and potential for the treatment of human diseases .
Propiedades
IUPAC Name |
4-[1-(cyclopentanecarbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-14(9-15(18)20-11)21-13-6-7-17(10-13)16(19)12-4-2-3-5-12/h8-9,12-13H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYWTGUEQWADDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)
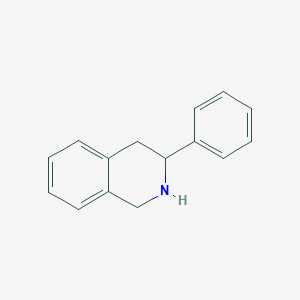
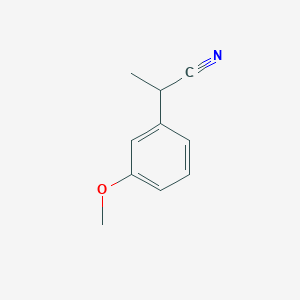
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)
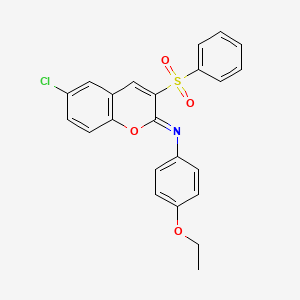
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)
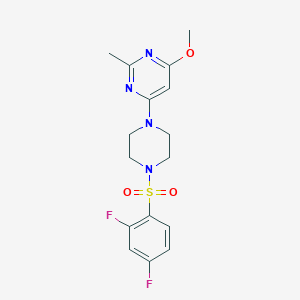
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)
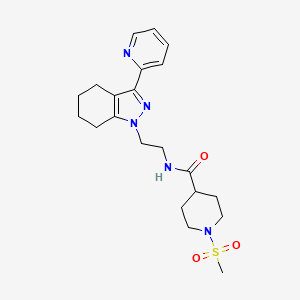
![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)
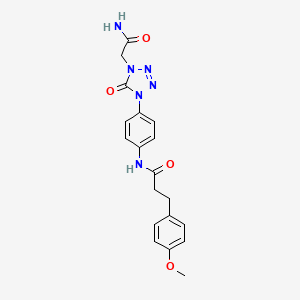
![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)
